2-Benzofurancarboximidamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Immuno-oncology

Procure 2-Benzofurancarboximidamide for medicinal chemistry research. Its unique 2-substituted benzofuran scaffold is essential for analgesic, anti-inflammatory, and antiproliferative SAR studies. Unlike 5-substituted isomers used as dyes, this specific regiochemistry is non-interchangeable and critical for developing novel drug candidates with potentially reduced toxicity. Ideal as a synthetic intermediate or reference standard for ADME profiling. Ensure your research path remains viable by selecting the precise 2-carboximidamide geometry.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 72583-87-0
Cat. No. B1229452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofurancarboximidamide
CAS72583-87-0
Synonymsenzofuran-2-carboxamidine
RO 43-0440
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=N)N
InChIInChI=1S/C9H8N2O/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11)
InChIKeyPDECXGQFPNZGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzofurancarboximidamide (CAS: 72583-87-0) | Molecular Profile and Procurement Baseline


2-Benzofurancarboximidamide (CAS: 72583-87-0), also referred to as 1-benzofuran-2-carboximidamide , is a heterocyclic organic compound with the molecular formula C9H8N2O and a molecular weight of 160.18 g/mol . It belongs to the class of benzofuran carboximidamides, a family of aromatic amidine derivatives [1]. The compound's structure features a fused benzofuran ring system with a carboximidamide (-C(=NH)NH2) functional group at the 2-position . Its physicochemical properties include a calculated density of 1.33 g/cm³, a predicted boiling point of 283.3 °C at 760 mmHg, and a predicted octanol-water partition coefficient (LogP) of 0.73 . It is commercially available from specialized chemical suppliers .

Why In-Class Analogs Cannot Simply Substitute 2-Benzofurancarboximidamide (CAS: 72583-87-0)


The benzofuran carboximidamide scaffold is highly sensitive to positional isomerism and specific substitution patterns, rendering generic replacement unreliable. Even subtle modifications—such as shifting the amidine group from the 2-position to the 5-position , saturating the furan ring to form a 2,3-dihydro derivative , or introducing an N-hydroxy moiety —fundamentally alter the compound's electronic distribution, hydrogen-bonding capacity, and target binding profiles. For example, the 5-substituted positional isomer (5-benzofurancarboximidamide) serves as a fluorescent dye core , while the 2-substituted parent is documented primarily as a synthetic intermediate and as a core scaffold for analgesic and antiproliferative agents [1][2]. Consequently, the specific molecular geometry of 2-Benzofurancarboximidamide is not interchangeable with its close structural analogs, and procurement decisions must be driven by the precise regiochemistry required for a given synthetic pathway or structure-activity relationship (SAR) study.

Head-to-Head Comparison Data: 2-Benzofurancarboximidamide (CAS: 72583-87-0) vs. Closest Analogs


Regiochemical Specificity for Biological Activity: 2- vs. 5-Carboximidamide Analogs

The 2-benzofurancarboximidamide scaffold differs from its 5-positional isomer in both functional utility and pharmacological potential. In the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor development, a systematic SAR study of N-hydroxybenzofuran-5-carboximidamide derivatives demonstrated potent enzyme inhibition, with the lead compound (N-3-bromophenyl derivative) achieving an IC50 of 0.44 μM against the enzyme and 1.1 μM in HeLa cells [1]. While the 2-positional isomer (the target compound) does not directly possess this specific IDO1 activity, its distinct regiochemistry and the absence of the N-hydroxy group provide a unique starting point for synthetic diversification, enabling the exploration of alternative biological targets not addressable by the 5-substituted analog .

Medicinal Chemistry Structure-Activity Relationship (SAR) Immuno-oncology

Physicochemical Property Distinction: 2-Carboximidamide vs. 5-Carboximidamide Derivatives

Computational predictions for 2-Benzofurancarboximidamide indicate a LogP (octanol-water partition coefficient) of 0.73 and a polar surface area (PSA) of 63 Ų . In contrast, the 5-carboximidamide positional isomer (CAS: 66639-67-6, as part of DABFE) exhibits a significantly higher predicted PSA of 118.9 Ų due to the presence of two amidine groups in its dimeric structure [1]. This nearly twofold difference in PSA, a key determinant of membrane permeability and oral bioavailability, underscores that the 2-substituted parent compound possesses distinct physicochemical properties that will influence its behavior in biological assays and formulation development.

Physicochemical Properties Drug-likeness Pharmacokinetic Prediction

Analgesic Potential: 2-Benzofurancarboximidamide Core vs. 3-Methyl-5-bromo Analog

The core 2-Benzofurancarboximidamide structure has been identified as a scaffold with interesting analgesic properties. In a comparative study of various benzofuran and furan carboximidamides, 2-Benzofurancarboximidamide and its substituted derivatives were tested for analgesic, anti-inflammatory, and ulcerogenic activity against 2-naphtho[2,1-b]furan carboximidamide, 3-benzopyrancarboximidamides, and 2-furan carboximidamide [1]. Notably, a specific substituted derivative, 3-Methyl-5-bromo-2-benzofurancarboximidamide, demonstrated comparable efficacy to aspirin (analgesic) and phenylbutazone (anti-inflammatory), with the added advantage of showing no significant ulcerogenic effect [1]. The unsubstituted 2-Benzofurancarboximidamide serves as the essential parent core for such SAR investigations and subsequent lead optimization.

Analgesic Anti-inflammatory Pain Research

High-Value Application Scenarios for 2-Benzofurancarboximidamide (CAS: 72583-87-0) Based on Evidence


Synthetic Intermediate for Analgesic and Anti-inflammatory Drug Discovery

Given the documented analgesic and anti-inflammatory activity of its substituted derivatives [1], 2-Benzofurancarboximidamide is a high-priority building block for medicinal chemistry teams exploring novel pain and inflammation therapies. Its unsubstituted core enables systematic SAR studies around the benzofuran ring, offering a scaffold for developing candidates with potentially reduced gastrointestinal toxicity compared to classical NSAIDs like aspirin and phenylbutazone [1].

Core Scaffold for Structure-Activity Relationship (SAR) Studies in Cancer Research

Benzofuran-2-carboxamides, closely related to the target compound, have demonstrated concentration-dependent antiproliferative effects on tumor cell lines (e.g., SK-BR-3, SW620) at micromolar concentrations, with specific derivatives inducing apoptosis [2]. 2-Benzofurancarboximidamide serves as a versatile precursor for synthesizing and exploring novel benzofuran-2-carboxamide derivatives as potential anticancer leads, as demonstrated in systematic medicinal chemistry studies [2].

Physicochemical Probe for Investigating Membrane Permeability and Drug-likeness

With its distinct predicted polar surface area (PSA) of 63 Ų —approximately half that of certain 5-carboximidamide dimeric analogs [3]—2-Benzofurancarboximidamide is well-suited for use as a reference standard in ADME (absorption, distribution, metabolism, excretion) studies. Researchers focused on optimizing the bioavailability of benzofuran-based drug candidates can utilize this compound to establish baseline permeability and solubility parameters for the 2-substituted scaffold.

Building Block for Immuno-oncology Research (IDO1 Pathway)

While the N-hydroxy-5-carboximidamide analogs are potent IDO1 inhibitors (e.g., IC50 = 0.44 μM) [4], the 2-substituted scaffold provides a chemically distinct alternative for exploring the kynurenine pathway [4]. 2-Benzofurancarboximidamide can be employed as a key starting material to generate novel, non-hydroxybenzofuran derivatives with the potential for different binding modes or improved selectivity profiles against IDO1 and related targets, thereby expanding the chemical space of immunomodulatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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